Conglobatin

描述

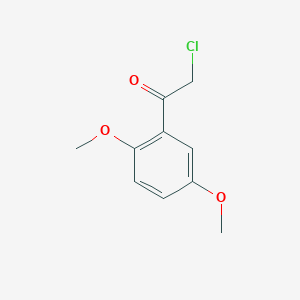

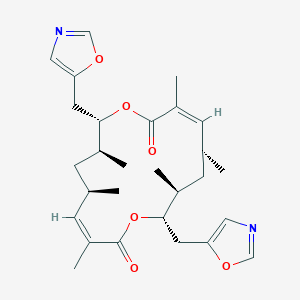

Conglobatin is a macrolide dilactone isolated from the culture of Streptomyces conglobatus . It is an orally active Hsp90 inhibitor . Conglobatin can bind to the N-terminal domain of Hsp90 and disrupt Hsp90-Cdc37 complex formation .

Synthesis Analysis

Conglobatins B–E diverge from conglobatin through differing patterns of methylation on the macrodiolide skeleton . The altered methyl positions suggest a deviation from the published biosynthetic pathway, which proposed three successive methylmalonyl-CoA extender unit additions to the conglobatin monomer .

科学研究应用

Cytotoxicity and Cancer Research

Conglobatins are known for their cytotoxic properties . Conglobatins B1, C1, and C2 have shown potent cytotoxic activity selectively against the NS-1 myeloma cell line . This makes them potential candidates for further research in cancer therapeutics, particularly for myeloma.

Antibiotic Research

Conglobatins are produced by Streptomyces, a genus of bacteria known for their antibiotic properties . The unique structure and properties of conglobatins could potentially be harnessed for the development of new antibiotics.

Study of Biosynthetic Pathways

The differing patterns of methylation on the macrodiolide skeleton of conglobatins B–E suggest a deviation from the published biosynthetic pathway . Studying these compounds can provide valuable insights into the biosynthetic pathways of macrodiolides.

Targeting K-Ras Signaling in Cancer

Conglobatin A has been found to selectively inhibit K-Ras, a protein involved in cell signaling . This provides a novel biomarker rationale for the application of Hsp90 inhibitors, which could be particularly useful in cancers where mutant KRAS co-occurs with high HIF-1α and high galectin-3 levels .

Development of Hsp90/Cdc37 Interface Inhibitors

Research has identified several novel small molecule Hsp90/Cdc37 interface inhibitors with micromolar potencies . Given the role of Hsp90 and Cdc37 in protein folding and stability, these inhibitors could have wide-ranging applications in biomedical research.

Understanding Protein Folding and Stability

The study of conglobatins can contribute to our understanding of protein folding and stability. Hsp90, a protein-folding chaperone, appears to have a more important role in several cancer cells . The Hsp90-dependent stability of the transcription factor HIF-1α and one of its downstream transcriptional targets, galectin-3, is important to maintain the elevated activity of the major oncogene KRAS .

作用机制

Conglobatin is a unique C2-symmetrical macrodiolide derived from the bacterium Streptomyces conglobatus, exhibiting promising antitumor activity . This article will delve into the mechanism of action of Conglobatin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Conglobatin primarily targets the Heat Shock Protein 90 (Hsp90) and its co-chaperone Cell Division Cycle 37 (Cdc37) . Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and function of many proteins, including kinases, hormone receptors, and transcription factors . Cdc37 is a co-chaperone that assists Hsp90 in the folding of protein kinases .

Mode of Action

Conglobatin interacts with its targets by binding to the N-terminal domain of Hsp90, disrupting the Hsp90-Cdc37 complex formation . This disruption inhibits the interaction between Hsp90 and Cdc37, which is crucial for the stability and function of many client proteins . By inhibiting this interaction, Conglobatin can disrupt the normal functioning of these proteins, leading to potential antitumor effects .

Biochemical Pathways

The disruption of the Hsp90-Cdc37 interaction by Conglobatin affects the stability and function of many client proteins, including kinases, hormone receptors, and transcription factors . These proteins are involved in various biochemical pathways, including cell growth, differentiation, and apoptosis . By disrupting these pathways, Conglobatin can exert its antitumor effects .

Pharmacokinetics

It is known that conglobatin is an orally active compound , suggesting that it has good bioavailability

Result of Action

Conglobatin’s disruption of the Hsp90-Cdc37 interaction leads to the destabilization and dysfunction of many client proteins . This can result in the inhibition of cell growth and induction of apoptosis, contributing to its antitumor effects . In addition, Conglobatin has been shown to enhance the cytotoxicity of chemotherapeutic agents in cancer cells overexpressing ABCB1 or ABCG2, suggesting a potential role in reversing multidrug resistance .

Action Environment

It is known that the efficacy and stability of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances

属性

IUPAC Name |

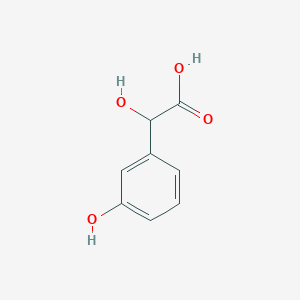

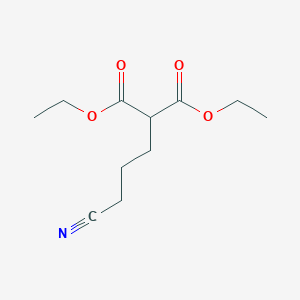

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJRJVDLKYGLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。